molecular formula C13H13N3O3S B2985550 (2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2097940-36-6

(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2985550
CAS No.: 2097940-36-6
M. Wt: 291.33
InChI Key: OYRGDYFOGJDAOS-ONEGZZNKSA-N
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Description

The compound contains several functional groups including a furan ring, a thiadiazole ring, a pyrrolidine ring, and a prop-2-en-1-one group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiadiazole is a type of organic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom. Pyrrolidine is an organic compound with the formula (CH2)4NH. It is a cyclic amine, part of a series of compounds of similar structure and reactivity .

Scientific Research Applications

1. Optoelectronic and Electrochromic Properties

Research by Liu et al. (2016) explored the design and synthesis of furan and pyridinechalcogenodiazole based monomers, which relate closely to the compound . They found these compounds to be significant for optoelectronic and electrochromic applications due to their intramolecular charge transfer nature, optical and electrochemical behaviors. This suggests potential use in electronic devices and displays (Liu et al., 2016).

2. Organic Semiconductor Applications

Bulumulla et al. (2018) reported on the use of furan-flanked benzothiadiazole in organic semiconductors. Their findings highlight the significant role of furan in influencing electronic properties, which is relevant for the development of organic field-effect transistors (Bulumulla et al., 2018).

3. Antioxidative Properties in Food Chemistry

Yanagimoto et al. (2002) studied the antioxidative activity of heterocyclic compounds like furan in Maillard reaction products. Their research indicates that these compounds can significantly inhibit oxidation, suggesting their potential use in food chemistry to enhance shelf life and quality (Yanagimoto et al., 2002).

4. Antimicrobial and Anticancer Applications

Hassan (2007) synthesized various furan and pyrrole derivatives, finding some to exhibit promising antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Hassan, 2007).

5. Supramolecular Chemistry and Drug Delivery

Panja et al. (2018) designed pyrrole and furan-based pyridine/pyridinium bisamides for establishing new supramolecular gelators. Their research suggests applications in selective sensing and drug release, highlighting the compound's potential in pharmaceutical delivery systems (Panja et al., 2018).

6. Organic Synthesis and Functional Materials

Research by Khodakovskiy et al. (2010) demonstrates the utility of furan and other heterocycles in organic synthesis, particularly in creating functional materials through electrophilic oxyalkylation (Khodakovskiy et al., 2010).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-13(4-3-10-2-1-7-18-10)16-6-5-11(9-16)19-12-8-14-20-15-12/h1-4,7-8,11H,5-6,9H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRGDYFOGJDAOS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NSN=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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